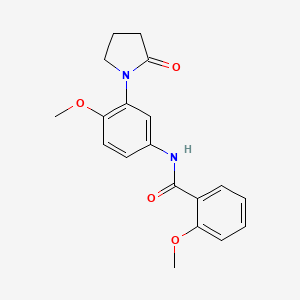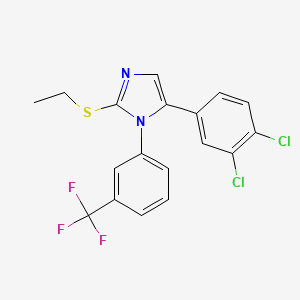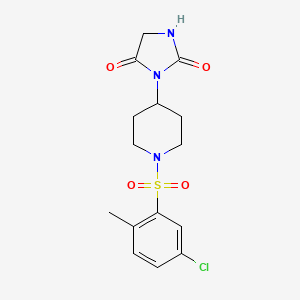
2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H20N2O4 and a molecular weight of 340.379. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to undergo a variety of reactions. The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Compounds structurally related to 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been investigated for their use in enantioselective synthesis, which is a critical aspect of drug development. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate demonstrates the utility of related compounds in producing chiral centers, essential for the biological activity of pharmaceuticals (Calvez, Chiaroni, & Langlois, 1998).
Novel Heterocyclic Systems
Research into novel annulated products from aminonaphthyridinones, including similar compounds, has led to the development of new heterocyclic systems with potential therapeutic applications. These compounds show typical pyrrole-type reactivity, indicating their potential in creating pharmacologically active molecules (Deady & Devine, 2006).
Neuroleptic Activity
Benzamides, including those related to the compound of interest, have been designed and synthesized with potential neuroleptic (antipsychotic) activities. Studies have found a good correlation between the structure of these compounds and their activity, highlighting their importance in developing treatments for psychiatric disorders (Iwanami et al., 1981).
Organic Semiconductors
The synthesis and study of optical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which share functional groups with the query compound, have shown potential applications as organic semiconductors. These materials are important for the development of electronic devices, such as light-emitting diodes (LEDs) and solar cells (Briseño-Ortega et al., 2018).
Anticancer Evaluation
Compounds with benzamide structures have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies are crucial for discovering new therapeutic agents for treating cancer (Mohan et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-4-3-6-14(16)19(23)20-13-9-10-17(25-2)15(12-13)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQXHYZDYAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2872007.png)
![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine](/img/structure/B2872013.png)
![(4Z)-2-Tert-butyl-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872015.png)


![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)
![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)
